3-Methylbutanimidamide
Overview
Description
3-Methylbutanimidamide is a chemical compound with the molecular formula C5H12N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbutanimidamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbutanenitrile with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of 3-methylbutanenitrile and ammonia into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually conducted in anhydrous solvents.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imidamides depending on the nucleophile used.
Scientific Research Applications
3-Methylbutanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Methylbutanimidamide involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The pathways involved in its reactivity include nucleophilic addition and substitution mechanisms. The compound’s effects are mediated through its ability to form stable intermediates and products with other reactants.
Comparison with Similar Compounds
3-Methylbutanimidamide can be compared with other similar compounds, such as:
3-Methylbutanenitrile: A precursor in the synthesis of this compound.
3-Methylbutanamide: An oxidation product of this compound.
3-Methylbutylamine: A reduction product of this compound.
The uniqueness of this compound lies in its specific reactivity and the range of reactions it can undergo, making it a versatile compound in scientific research.
Properties
IUPAC Name |
3-methylbutanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H3,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMAYMXDONWXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407997 | |
Record name | 3-methylbutanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67777-12-2 | |
Record name | 3-methylbutanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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